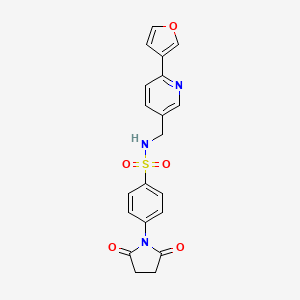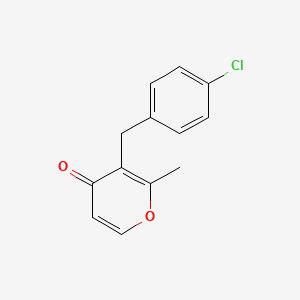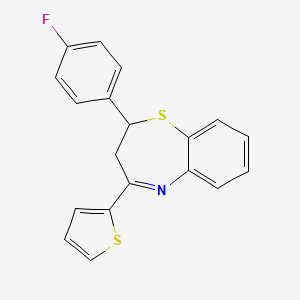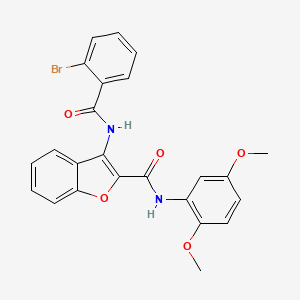![molecular formula C17H12ClN5S B2365565 1-(3-Chlorophenyl)-4-(pyridin-2-ylmethylsulfanyl)pyrazolo[3,4-d]pyrimidine CAS No. 872861-86-4](/img/structure/B2365565.png)
1-(3-Chlorophenyl)-4-(pyridin-2-ylmethylsulfanyl)pyrazolo[3,4-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3-Chlorophenyl)-4-(pyridin-2-ylmethylsulfanyl)pyrazolo[3,4-d]pyrimidine is a chemical compound that belongs to the pyrazolo[3,4-d]pyrimidine family. It has gained significant attention in recent years due to its potential therapeutic applications in various diseases, including cancer and neurological disorders. The synthesis method, mechanism of action, biochemical and physiological effects, and future directions of this compound are discussed in
Scientific Research Applications
Affinity to Adenosine Receptors
Pyrazolo[3,4-d]pyrimidines, analogues of purines, exhibit affinity for A1 adenosine receptors. A study by Harden, Quinn, and Scammells (1991) synthesized pyrazolo[3,4-d]pyrimidine analogues, finding that the 3-chlorophenyl group demonstrated significant activity at the A1 adenosine receptor position. This highlights the potential of these compounds in modulating adenosine receptor activity (Harden, Quinn, & Scammells, 1991).
Role in Heterocyclic Synthesis
In heterocyclic chemistry, pyrazolo[3,4-d]pyrimidines serve as crucial building blocks. Harb, Abbas, and Mostafa (2005) utilized these compounds to synthesize new substituted 1-triazinylpyrazolo[3,4-d]pyrimidine derivatives, showcasing their versatility in the construction of complex heterocyclic structures (Harb, Abbas, & Mostafa, 2005).
Antitumor Properties
A study by Kandeel et al. (2012) synthesized a series of pyrazolo[3,4-d]pyrimidines and evaluated their antitumor activity. Some compounds, particularly those with certain substituents, demonstrated potent antitumor effects, suggesting potential applications in cancer treatment (Kandeel, Mohamed, Abd El Hamid, & Negmeldin, 2012).
Antimicrobial Activity
Ghorab et al. (2003) synthesized novel pyrazolo[3,4-d]pyrimidines with biologically active sulfur moieties. These compounds exhibited significant antimicrobial activity, comparable to standard antibiotics, indicating their potential use in treating bacterial infections (Ghorab, Ismail, Abdel-Gawad, & Abdel-Aziem, 2003).
properties
IUPAC Name |
1-(3-chlorophenyl)-4-(pyridin-2-ylmethylsulfanyl)pyrazolo[3,4-d]pyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClN5S/c18-12-4-3-6-14(8-12)23-16-15(9-22-23)17(21-11-20-16)24-10-13-5-1-2-7-19-13/h1-9,11H,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQVPPQUBXSRAPO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CSC2=NC=NC3=C2C=NN3C4=CC(=CC=C4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClN5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chlorophenyl)-4-(pyridin-2-ylmethylsulfanyl)pyrazolo[3,4-d]pyrimidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-butyl-2-(4-chlorophenyl)-3-(3-nitrophenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2365483.png)

![3-Cyano-N-[(4-methoxy-1-methylsulfonylpiperidin-4-yl)methyl]benzamide](/img/structure/B2365488.png)
![N-(3,4-dimethylphenyl)-N'-[3-(1H-imidazol-1-yl)propyl]ethanediamide](/img/structure/B2365491.png)




![N-[[3-(2,5-dimethylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N''-(3-pyridinylmethyl)oxamide](/img/structure/B2365497.png)
![2,6-difluoro-N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide](/img/structure/B2365501.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-5-fluoro-2-methoxybenzenesulfonamide](/img/structure/B2365504.png)
![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-(p-tolyl)acetamide](/img/structure/B2365505.png)